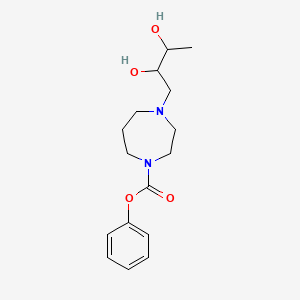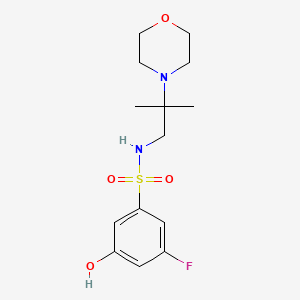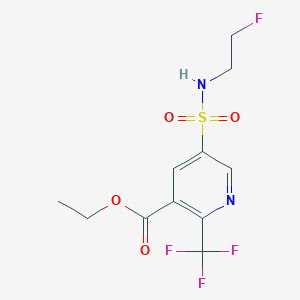
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a phenyl group, a diazepane ring, and a dihydroxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Dihydroxybutyl Side Chain: The dihydroxybutyl side chain can be introduced via a nucleophilic substitution reaction using suitable dihydroxybutyl halides.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using phenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxybutyl side chain and diazepane ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Phenyl 4-(2,3-dihydroxypropyl)-1,4-diazepane-1-carboxylate
- Phenyl 4-(2,3-dihydroxyethyl)-1,4-diazepane-1-carboxylate
- Phenyl 4-(2,3-dihydroxyhexyl)-1,4-diazepane-1-carboxylate
Uniqueness
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate is unique due to its specific dihydroxybutyl side chain, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-13(19)15(20)12-17-8-5-9-18(11-10-17)16(21)22-14-6-3-2-4-7-14/h2-4,6-7,13,15,19-20H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAMOGQHHUWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1CCCN(CC1)C(=O)OC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea](/img/structure/B6750883.png)
![N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide](/img/structure/B6750892.png)

![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)


![1-[(2,6-Difluorophenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B6750962.png)
![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol](/img/structure/B6750976.png)
